molecular formula C8H8N2 B6142170 1,4-dihydroquinazoline CAS No. 1904-64-9

1,4-dihydroquinazoline

Cat. No. B6142170
CAS RN: 1904-64-9
M. Wt: 132.16 g/mol
InChI Key: LGACUMPRRMLUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydroquinazoline belongs to the class of nitrogen-containing heterocyclic compounds . It is a core structural component in various biologically active compounds . It has received significant attention due to its distinct biopharmaceutical activities .


Synthesis Analysis

Several methodologies have been developed for the synthesis of the 1,4-dihydroquinazoline framework . A straightforward strategy for the synthesis of dihydroquinazolines has been presented, which allows for the preparation of 3,4- and 1,4-dihydroquinazolines with different substitution patterns from 2-aminobenzylamine (2-ABA) as a common precursor .


Molecular Structure Analysis

1,4-Dihydroquinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The molecular structure of 1,4-dihydroquinazoline was confirmed based on LC/MS, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The synthesis of 1,4-dihydroquinazoline and its derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . They are also used as a synthon for the preparation of biologically active quinazolinones .


Physical And Chemical Properties Analysis

The physical form of 1,4-dihydroquinazoline is a powder . Its melting point is between 123-125 degrees Celsius . The molecular weight of 1,4-dihydroquinazoline is 132.16 .

Scientific Research Applications

Synthesis and Methodology

  • 1,4-Dihydroquinazolines have been synthesized through eco-friendly methods using ionic liquids or a one-pot, three-component cyclocondensation process, emphasizing the importance of green chemistry in their production (Chen et al., 2007).
  • The synthesis of dihydroquinazolines can be efficiently achieved using various catalysts like sulfamic acid and silica-bonded N-propylsulfamic acid, highlighting the role of catalysts in enhancing reaction efficiency and selectivity (Kamal et al., 2015), (Niknam et al., 2011).

Anticancer Properties

  • Some dihydroquinazoline derivatives exhibit significant anti-cancer activity, with one study demonstrating a 49% tumor-weight inhibition in A549 xenograft in mice (Jung et al., 2010).
  • Photophysical and electrochemical studies of novel dihydroquinazolin-4(1H)-ones have been conducted, revealing their potential in anticancer applications, further emphasized by moderate to good anticancer activities in experimental studies (Kamble et al., 2017).

Antibacterial Potential

  • The antibacterial potential of dihydroquinazoline derivatives has been explored, with some compounds showing appreciable activity against Gram-positive bacteria, indicating their potential as antibacterial agents (Kamal et al., 2015).

Applications in Drug Design

  • Dihydroquinazoline derivatives have been identified as anti-inflammatory and analgesic agents with an improved gastric profile, indicating their potential in drug design (Sakr et al., 2019).
  • The 2,3-Dihydroquinazolin-4(1H)-one scaffold has been recognized as a privileged structure in drug design due to its presence in various biologically active compounds and potential for diverse biological properties (Badolato et al., 2018).

Mechanism of Action

In the design of antineoplastic drugs, 1,4-dihydroquinazoline derivatives are often used as small molecule inhibitors for kinases or receptor kinases . According to bioinformatics prediction, ERBB2, SRC, TNF receptor, and AKT1 were predicted to be the key targets and play an essential role in cancer treatment .

Safety and Hazards

The safety information of 1,4-dihydroquinazoline can be found in its Material Safety Data Sheet (MSDS) . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Future Directions

1,4-Dihydroquinazoline and its derivatives have shown a broad spectrum of antimicrobial, antitumor, antifungal, and cytotoxic activities . They have been used in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Future research may focus on the design and synthesis of new derivatives or analogues to treat various diseases .

properties

IUPAC Name

1,4-dihydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGACUMPRRMLUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031112
Record name 3,4-Dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroquinazoline

CAS RN

1904-64-9
Record name 3,4-Dihydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dihydroquinazoline
Reactant of Route 2
1,4-dihydroquinazoline
Reactant of Route 3
1,4-dihydroquinazoline
Reactant of Route 4
1,4-dihydroquinazoline
Reactant of Route 5
1,4-dihydroquinazoline
Reactant of Route 6
1,4-dihydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.